2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14807176
InChI: InChI=1S/C25H26N4O5/c1-32-15-8-9-18-17(11-15)16-5-4-6-19(23(16)28-18)27-21(30)13-29-25(31)22-14(12-26-29)7-10-20(33-2)24(22)34-3/h7-12,19,28H,4-6,13H2,1-3H3,(H,27,30)
SMILES:
Molecular Formula: C25H26N4O5
Molecular Weight: 462.5 g/mol

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

CAS No.:

Cat. No.: VC14807176

Molecular Formula: C25H26N4O5

Molecular Weight: 462.5 g/mol

* For research use only. Not for human or veterinary use.

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide -

Specification

Molecular Formula C25H26N4O5
Molecular Weight 462.5 g/mol
IUPAC Name 2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
Standard InChI InChI=1S/C25H26N4O5/c1-32-15-8-9-18-17(11-15)16-5-4-6-19(23(16)28-18)27-21(30)13-29-25(31)22-14(12-26-29)7-10-20(33-2)24(22)34-3/h7-12,19,28H,4-6,13H2,1-3H3,(H,27,30)
Standard InChI Key AHRNGRNDYMZCLU-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CN4C(=O)C5=C(C=CC(=C5OC)OC)C=N4

Introduction

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic molecule that combines a phthalazine moiety with a carbazole derivative. This compound is notable for its potential pharmacological applications, particularly in the fields of oncology and neurology. The presence of both phthalazine and carbazole structures suggests significant biological activity, including potential inhibition of kinases involved in cell signaling pathways and modulation of neurotransmitter systems.

Molecular Formula and Weight

  • Molecular Formula: C25H26N4O5

  • Molecular Weight: Approximately 462.5 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions, including the condensation of specific hydrazones with cyclohexanones under acidic conditions. Thin Layer Chromatography (TLC) is used to monitor the reaction's progress.

Pharmacological Activity

Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects on tumor growth and modulation of neurotransmitter systems. This suggests a multifaceted mechanism of action that warrants further investigation.

Biological Targets

The phthalazine moiety may interact with specific biological targets such as enzymes or receptors, potentially inhibiting certain kinases involved in cell signaling pathways.

Stability and Spectroscopy

The stability of the compound under different pH conditions can be assessed using spectroscopic methods like NMR and IR spectroscopy. These methods provide insights into functional group behavior during reactions.

Chemical Reactions

The compound can undergo various chemical reactions typical for amides and aromatic compounds, including hydrolysis and substitution reactions.

Research Findings

Compound FeatureDescription
Phthalazine MoietyPotential for kinase inhibition and interaction with cell signaling pathways.
Carbazole DerivativeKnown for diverse biological activities, including anticancer and neuroprotective effects .
Synthesis MethodMulti-step organic reactions involving condensation under acidic conditions.
Potential ApplicationsAnticancer, neuroprotective, and possibly antimicrobial activities based on structural analogs.

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